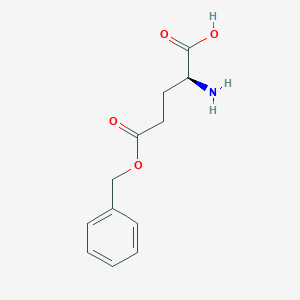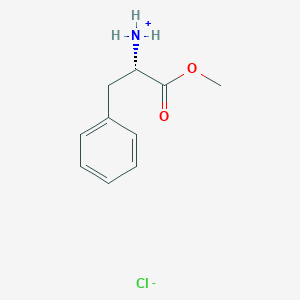
gamma-Benzyl L-glutamate
描述
Gamma-Benzyl L-glutamate, also known as this compound, is a useful research compound. Its molecular formula is C12H14NO4- and its molecular weight is 236.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118112. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
H-Glu(OBzl)-OH, also known as gamma-Benzyl L-glutamate or (S)-2-Amino-5-(benzyloxy)-5-oxopentanoic acid, is a derivative of glutamic acid
Mode of Action
It is known that amino acids and their derivatives, including h-glu(obzl)-oh, can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Given its role as an ergogenic supplement, it may be involved in pathways related to energy metabolism, hormone secretion, and stress response .
Result of Action
It is recognized to be beneficial as an ergogenic dietary substance, suggesting that it may enhance physical performance and mental resilience under stress .
属性
CAS 编号 |
1676-73-9 |
|---|---|
分子式 |
C12H14NO4- |
分子量 |
236.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16)/p-1/t10-/m0/s1 |
InChI 键 |
BGGHCRNCRWQABU-JTQLQIEISA-M |
SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)[O-])N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)[O-])N |
Key on ui other cas no. |
25014-27-1 1676-73-9 |
物理描述 |
White powder; [Acros Organics MSDS] |
同义词 |
H-Glu(OBzl)-OH; 1676-73-9; L-Glutamicacid5-benzylester; 5-BenzylL-glutamate; (S)-2-Amino-5-(benzyloxy)-5-oxopentanoicacid; L-Glutamicacidgamma-benzylester; Glutamicacid,5-benzylester,L-; 65681-11-0; gamma-BenzylL-glutamate; GAMA-BENZYLL-GLUTAMATE; BGGHCRNCRWQABU-JTQLQIEISA-N; MFCD00002633; SBB063852; (2S)-2-amino-5-(benzyloxy)-5-oxopentanoicacid; Pblgpolymer; L-Glutamicacid,5-(phenylmethyl)ester; .gamma.-BenzylL-glutamate; Poly(5-benzylL-glutamate); (2S)-2-amino-4-[benzyloxycarbonyl]butanoicacid; 5-BenzylL-glutamatepolymer; L-Glutamicacidpoundinvertedquestionmark-benzylester; Glutamicacid.gamma.-benzylester; (2S)-2-amino-5-(benzyloxy)-5-oxopentanoicacid(non-preferredname); PubChem12970; AC1L3UES |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the characteristic spectroscopic features of PBLG?
A1: PBLG exhibits distinct spectroscopic signatures:
- Infrared Spectroscopy (IR): Strong absorptions are observed at wavenumbers characteristic of amide bonds, particularly in the Amide I (around 1650 cm-1) and Amide II (around 1550 cm-1) regions. These bands provide insights into the secondary structure of the polypeptide, such as alpha-helices and beta-sheets. []
- Nuclear Magnetic Resonance (NMR): Proton (1H) and Carbon-13 (13C) NMR spectroscopy are valuable for structural elucidation. Specific chemical shifts and coupling patterns provide information about the arrangement of atoms within the PBLG molecule. []
Q2: What is the dominant secondary structure of PBLG in different solvents?
A2: PBLG's secondary structure is highly solvent-dependent:
- Helicogenic Solvents (e.g., chloroform): PBLG predominantly adopts an alpha-helical conformation. This helical structure arises from intramolecular hydrogen bonding between the carbonyl oxygen of one amino acid residue and the amide hydrogen of another residue four positions down the chain. []
- Non-Helicogenic Solvents (e.g., Dichloroacetic acid): The alpha-helical structure is disrupted, leading to a more disordered random coil conformation. []
Q3: How does the degree of polymerization influence the properties of PBLG?
A3: The degree of polymerization significantly affects PBLG's properties:
- Self-Assembly: The ability of PBLG to self-assemble into ordered structures is influenced by its molecular weight. Longer chains tend to promote the formation of more stable aggregates. []
Q4: What are some examples of PBLG's use in drug delivery systems?
A4: PBLG has been extensively explored as a component of drug delivery systems:
- Polymersomes: PBLG can self-assemble into polymersomes, which are artificial vesicles that can encapsulate and deliver drugs. [, ] These polymersomes can improve drug solubility, enhance circulation time, and facilitate targeted delivery to specific tissues.
- Nanoparticles: PBLG-based nanoparticles have shown promise for delivering hydrophobic drugs, such as docetaxel [] and paclitaxel. [] The nanoparticles can improve drug solubility, enhance cellular uptake, and control drug release.
Q5: How does PBLG contribute to the stability of drug delivery systems?
A5: PBLG can enhance the stability of drug delivery systems through:
- Steric Stabilization: The bulky PBLG chains can provide steric hindrance, preventing aggregation of nanoparticles or polymersomes in biological fluids. []
- Hydrophobic Interactions: The hydrophobic nature of the benzyl groups in PBLG can contribute to the stability of micelles and other self-assembled structures, particularly when encapsulating hydrophobic drugs. []
Q6: What types of nanostructures can be formed by PBLG?
A6: PBLG can self-assemble into a variety of nanostructures, including:
- Micelles: In aqueous solutions, PBLG can form micelles with a hydrophobic core (composed of the benzyl groups) and a hydrophilic shell. [, , ] These micelles can encapsulate and deliver hydrophobic drugs.
- Polymersomes: By adjusting the molecular weight and block architecture of PBLG-containing copolymers, larger vesicular structures known as polymersomes can be formed. [, , ] These offer greater encapsulation capacity and opportunities for surface functionalization.
- Nanotubes: Under certain conditions, PBLG can also form nanotubes with potential applications in nanotechnology and materials science. []
Q7: What factors influence the self-assembly of PBLG?
A7: Several factors govern PBLG's self-assembly process:
- Solvent: The choice of solvent significantly impacts PBLG conformation and its ability to self-assemble. Helicogenic solvents favor helix formation, while non-helicogenic solvents disrupt this structure, leading to different assembly pathways. []
- Molecular Weight and Block Architecture: The length of the PBLG block and the presence of other blocks (e.g., hydrophilic polyethylene glycol) in copolymers significantly influence the size, shape, and stability of the resulting nanostructures. []
- Temperature: Temperature can modulate the self-assembly process by influencing the strength of intermolecular interactions and the solubility of PBLG in the chosen solvent. []
Q8: How can the surface of PBLG-based nanostructures be modified for targeted drug delivery?
A8: The presence of modifiable functional groups (e.g., the ester group in the benzyl side chain) allows for chemical modification to introduce targeting ligands, enhance biocompatibility, or adjust surface charge:
- Ligand Conjugation: Targeting ligands, such as antibodies, peptides, or small molecules, can be conjugated to the PBLG surface to enhance specific cell or tissue uptake. This strategy has been explored for bone targeting using alendronate or poly(glutamic acid) conjugated PBLG nanoparticles. []
- PEGylation: Attaching polyethylene glycol (PEG) chains to the surface of PBLG nanoparticles or polymersomes can improve their circulation time in the bloodstream by reducing interactions with the immune system and minimizing aggregation. []
Q9: How can computational chemistry be used to study PBLG and its applications?
A9: Computational methods provide valuable insights into PBLG's behavior:
- Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms and molecules over time, providing information about PBLG conformation, dynamics, interactions with solvents, and self-assembly processes. [, ]
- Quantum Chemical Calculations: These calculations can predict electronic properties, such as dipole moment and polarizability, which influence PBLG's interactions with other molecules and its behavior in electric fields. []
- Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models relate the structure of PBLG derivatives to their biological activity (e.g., drug release profiles, cellular uptake). These models can guide the design of more effective PBLG-based materials. []
Q10: What are some areas of ongoing research and development related to PBLG?
A10: PBLG continues to be an active area of research, with efforts focused on:
- Biomimetic Materials: PBLG's ability to self-assemble into ordered structures makes it attractive for creating biomimetic materials, such as artificial tissues and scaffolds for regenerative medicine. []
- Biosensors: PBLG's sensitivity to changes in its environment (e.g., pH, temperature) makes it a potential candidate for developing biosensors for various applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















